N1-(3-Nitrophenyl)ethane-1,2-diamine hydrochloride N1-(3-Nitrophenyl)ethane-1,2-diamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15959795
InChI: InChI=1S/C8H11N3O2.ClH/c9-4-5-10-7-2-1-3-8(6-7)11(12)13;/h1-3,6,10H,4-5,9H2;1H
SMILES:
Molecular Formula: C8H12ClN3O2
Molecular Weight: 217.65 g/mol

N1-(3-Nitrophenyl)ethane-1,2-diamine hydrochloride

CAS No.:

Cat. No.: VC15959795

Molecular Formula: C8H12ClN3O2

Molecular Weight: 217.65 g/mol

* For research use only. Not for human or veterinary use.

N1-(3-Nitrophenyl)ethane-1,2-diamine hydrochloride -

Specification

Molecular Formula C8H12ClN3O2
Molecular Weight 217.65 g/mol
IUPAC Name N'-(3-nitrophenyl)ethane-1,2-diamine;hydrochloride
Standard InChI InChI=1S/C8H11N3O2.ClH/c9-4-5-10-7-2-1-3-8(6-7)11(12)13;/h1-3,6,10H,4-5,9H2;1H
Standard InChI Key HZAIUQXEXFOIIZ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)[N+](=O)[O-])NCCN.Cl

Introduction

Chemical and Physical Properties

Structural Characteristics

N1-(3-Nitrophenyl)ethane-1,2-diamine hydrochloride consists of a benzene ring with a nitro group (-NO2_2) at the third position, linked to an ethane-1,2-diamine moiety. The hydrochloride salt formation enhances its stability and solubility in polar solvents. The IUPAC name is N'-(3-nitrophenyl)ethane-1,2-diamine hydrochloride, and its canonical SMILES representation is C1=CC(=CC(=C1)[N+](=O)[O-])NCCN.Cl\text{C1=CC(=CC(=C1)[N+](=O)[O-])NCCN.Cl}.

Physicochemical Data

The compound exhibits the following properties:

PropertyValue
CAS Number71319-72-7 (base form)
Molecular FormulaC8H12ClN3O2\text{C}_8\text{H}_{12}\text{ClN}_3\text{O}_2
Molecular Weight217.65 g/mol
SolubilitySoluble in water, methanol, DMF
StabilityStable under inert conditions

The nitro group contributes to its electron-deficient aromatic system, facilitating electrophilic substitution reactions, while the diamine chain enables coordination with metal ions or participation in condensation reactions.

Synthesis and Optimization

Reaction Pathway

The synthesis involves two primary steps:

  • Formation of the Base Amine: 3-Nitroaniline reacts with ethylene diamine in a nucleophilic aromatic substitution reaction. The nitro group activates the benzene ring, directing incoming nucleophiles to the meta position.

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and storage stability.

Reaction Conditions

  • Solvent: Dimethylformamide (DMF) or ethanol.

  • Temperature: 60–80°C for 4–6 hours.

  • Yield: 70–85% after purification via column chromatography (chloroform:methanol = 3:1) .

Critical Note: Excess ethylene diamine is required to prevent side reactions, such as oligomerization. The reaction progress is monitored via thin-layer chromatography (TLC) .

Chemical Reactivity and Applications

Role in Organic Synthesis

The compound serves as a versatile precursor due to its dual functional groups:

  • Nitro Group: Reduced to an amine (-NH2\text{-NH}_2) under catalytic hydrogenation, enabling access to derivatives like 3-aminophenyl diamines.

  • Diamine Chain: Participates in Schiff base formation with carbonyl compounds, yielding imines for coordination chemistry.

Comparative Analysis with Related Diamines

CompoundMolecular FormulaNitro PositionKey Applications
N1-(3-Nitrophenyl)ethane-1,2-diamine HClC8H12ClN3O2\text{C}_8\text{H}_{12}\text{ClN}_3\text{O}_2MetaDrug intermediates, coordination complexes
N1-(2-Nitrophenyl)propane-1,3-diamineC9H14N3O2\text{C}_9\text{H}_{14}\text{N}_3\text{O}_2OrthoHIV-1 inhibition
N1-(4-Nitrophenyl)butane-1,4-diamineC10H16N3O2\text{C}_{10}\text{H}_{16}\text{N}_3\text{O}_2ParaPolymer crosslinking agents

The meta-substituted nitro group in N1-(3-nitrophenyl)ethane-1,2-diamine hydrochloride offers distinct electronic effects compared to ortho or para isomers, influencing its reactivity in substitution reactions.

Research Findings and Future Directions

Synthetic Challenges

  • Purification Difficulties: The hydrochloride salt’s high polarity complicates isolation, necessitating optimized chromatographic conditions.

  • Stability Issues: Prolonged exposure to light or moisture may cause decomposition, requiring storage at -20°C under argon.

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